molecular formula C10H8N2O B571510 N-(2-cyanoethenyl)benzamide CAS No. 125256-17-9

N-(2-cyanoethenyl)benzamide

Cat. No.: B571510
CAS No.: 125256-17-9
M. Wt: 172.187
InChI Key: AVRDANDATMRZLY-UHFFFAOYSA-N
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Description

N-(2-Cyanoethenyl)benzamide is a benzamide derivative characterized by a cyanoethenyl (-CH₂-CH₂-CN) substituent attached to the nitrogen atom of the benzamide scaffold. The compound combines the electron-withdrawing effects of the cyano group with the aromatic benzamide core, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

125256-17-9

Molecular Formula

C10H8N2O

Molecular Weight

172.187

IUPAC Name

N-(2-cyanoethenyl)benzamide

InChI

InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-6,8H,(H,12,13)

InChI Key

AVRDANDATMRZLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC=CC#N

Synonyms

Benzamide, N-(2-cyanoethenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Heterocyclic and Thiourea Derivatives

N-(Benzimidazol-1-yl methyl)-benzamide Derivatives

  • Structure : Incorporates a benzimidazole ring via a methyl linker .
  • Biological Activity : Exhibits anti-inflammatory and analgesic effects with low gastric toxicity (e.g., compound 3a, 100 mg/kg dose) .
  • Comparison: The heterocyclic moiety enhances interactions with biological targets like cyclooxygenase, whereas the cyanoethenyl group may prioritize interactions with electron-deficient enzyme pockets.

N-(Anilinocarbonothioyl)benzamide Derivatives

  • Structure : Thiourea (-NH-CS-NH-) linked to benzamide .
  • Biological Activity : Antioxidant activity (up to 87.7% inhibition in CCl₄-challenged rats) due to radical-scavenging thiourea groups .
  • Comparison: The sulfur atom in thiourea provides distinct redox properties compared to the cyanoethenyl group’s nitrile functionality.

Cyanobenzamide Derivatives in Cell Permeability

Cyanobenzamide Derivatives (e.g., Compounds 2, 3 in )

  • Structure: Cyano groups on benzamide or adjacent aromatic rings .
  • Biological Activity : Act as cell-permeable p300 inhibitors, comparable to natural inhibitors like anacardic acid .
  • Comparison: The cyanoethenyl group in N-(2-cyanoethenyl)benzamide may similarly enhance cell permeability through lipophilicity, though its extended conjugation could affect metabolic stability.

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